molecular formula C27H42O5 B1255333 20,22-Didehydrotaxisterone

20,22-Didehydrotaxisterone

Cat. No.: B1255333
M. Wt: 446.6 g/mol
InChI Key: CMIUBJTVLMVMSY-AOTKJMCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20,22-Didehydrotaxisterone is a phytoecdysteroid, a class of plant-derived steroids structurally analogous to insect molting hormones. It is characterized by a double bond at positions 20(22), distinguishing it from other ecdysteroids like 20-hydroxyecdysone (ecdysterone) or taxisterone. Phytoecdysteroids are noted for their diverse biological roles, including growth regulation in insects and putative adaptogenic, anabolic, or anticancer effects in mammals .

Properties

Molecular Formula

C27H42O5

Molecular Weight

446.6 g/mol

IUPAC Name

(2S,3R,5R,10R,13R,14S,17R)-2,3,14-trihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H42O5/c1-16(7-6-10-24(2,3)31)17-9-12-27(32)19-13-21(28)20-14-22(29)23(30)15-25(20,4)18(19)8-11-26(17,27)5/h7,13,17-18,20,22-23,29-32H,6,8-12,14-15H2,1-5H3/b16-7+/t17-,18?,20+,22-,23+,25-,26-,27-/m1/s1

InChI Key

CMIUBJTVLMVMSY-AOTKJMCNSA-N

Isomeric SMILES

C/C(=C\CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@]1(CCC3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O

Canonical SMILES

CC(=CCCC(C)(C)O)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O

Synonyms

20,22-didehydrotaxisterone

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 20,22-Didehydrotaxisterone and related ecdysteroids:

Compound Name Molecular Formula Molecular Weight Key Structural Features Natural Source
20,22-Didehydrotaxisterone Likely C₂₇H₄₂O₆* ~474.6* Δ20(22) double bond; hydroxyl groups at 2β,3β,14α,20β Serratula wolffii, Pfaffia paniculata
Taxisterone (22-Deoxy-20-hydroxyecdysone) C₂₇H₄₄O₆ 464.63 Lacks 22-OH group; hydroxyls at 2β,3β,14α,20β Not specified (common in Asteraceae)
20-Hydroxyecdysone (Ecdysterone) C₂₇H₄₄O₇ 480.63 Hydroxyls at 2β,3β,14α,20β,22,25; 6-keto group Widespread in plants (e.g., spinach, quinoa)
Makisterone C-2,3;20,22-Diacetonide C₃₅H₅₆O₇ 588.40 Acetonide-protected hydroxyls at C-2,3,20,22; furan side chain Serratula viridiflora

*Note: Exact molecular formula and weight for 20,22-Didehydrotaxisterone are inferred from structural analogs like taxisterone and biosynthetic pathways .

Research Findings and Pharmacological Potential

Antiproliferative and Chemotherapeutic Relevance

Ecdysteroids, including 20,22-Didehydrotaxisterone, have been evaluated in multicellular tumor spheroid (MTS) models, which better mimic tumor microenvironments than monolayer cultures. These models highlight the ability of ecdysteroids to penetrate hypoxic tumor cores and target quiescent cells, a critical factor in overcoming chemoresistance . For example, 20-hydroxyecdysone has shown moderate cytotoxicity in breast cancer cell lines (IC₅₀ ~50 μM), but 20,22-Didehydrotaxisterone’s efficacy in such models remains to be quantified .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
20,22-Didehydrotaxisterone
Reactant of Route 2
20,22-Didehydrotaxisterone

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